4-Hydrazinyl-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-Hydrazinyl-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with hydrazinyl and pyrrolidinyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-6-(pyrrolidin-1-yl)pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method is the Dimroth rearrangement, where a hydrazinyl derivative of pyrimidine is reacted with electrophilic carbons such as orthoesters in acetic acid or carbon disulfide in pyridine, followed by S-alkylation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-6-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include azo derivatives, dihydropyrimidines, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydrazinyl-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the pyrrolidinyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinyl-6-(pyrrolidin-1-yl)selenopheno[3,2-d]pyrimidine: This compound features a selenophene ring instead of a pyrimidine ring and exhibits similar biological activities.
4-(Pyrrolidin-1-yl)benzonitrile: This compound has a benzonitrile group instead of a pyrimidine ring and is used as a selective androgen receptor modulator.
Uniqueness
4-Hydrazinyl-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of hydrazinyl and pyrrolidinyl groups on the pyrimidine ring enhances its potential as a versatile scaffold in medicinal chemistry .
Properties
Molecular Formula |
C8H13N5 |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
(6-pyrrolidin-1-ylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C8H13N5/c9-12-7-5-8(11-6-10-7)13-3-1-2-4-13/h5-6H,1-4,9H2,(H,10,11,12) |
InChI Key |
BQPINGFVBUMZIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NN |
Origin of Product |
United States |
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